molecular formula C10H21O6P B078123 Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate CAS No. 13676-06-7

Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate

Cat. No.: B078123
CAS No.: 13676-06-7
M. Wt: 268.24 g/mol
InChI Key: VKIWONMJPOTZNB-UHFFFAOYSA-N
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Description

Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate (EDPEEA) is an organophosphate ester that is widely used in scientific research. It is a colorless liquid with a molecular weight of 241.3 g/mol and a boiling point of 101°C. EDPEEA has a variety of applications in the field of biochemistry and physiology, and is particularly useful for studying the mechanisms of action of enzymes.

Scientific Research Applications

  • Asymmetric Allylic Alkylation : Huang et al. (2014) developed a highly efficient Pd-catalyzed asymmetric allylic alkylation reaction using ethyl-2-fluoro-2-(diethoxyphosphoryl)acetate, which is a related compound. This reaction produced α-fluorophosphonates with two chiral centers, demonstrating high regio-, diastereo-, and enantio-selectivity, and underlining its utility in organic synthesis (Huang et al., 2014).

  • Synthesis of Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate : Xiao and Bing (2006) prepared Ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate using a racemic synthetic route that included ethyl 2-chloride-2-ethoxyacetate and ethyl 2,2-diethoxyacetate (Xiao & Bing, 2006).

  • Synthesis of α-Methylene Lactones : Minami et al. (1990) synthesized various α-diethoxyphosphoryl-γ, δ-unsaturated acids using alkylation of ethyl (diethoxyphosphoryl)acetate with allylic bromides. This led to the efficient production of α-methylene-γ-lactones (Minami et al., 1990).

  • Friedel–Crafts Alkylation of Indoles : Tarasenko and Beletskaya (2016) conducted Friedel–Crafts alkylation of indoles using ethyl 2-(diethoxyphosphoryl)acrylate, demonstrating its effectiveness in producing heteroaryl- and aryl-substituted 2-(diethoxyphosphoryl)propionates (Tarasenko & Beletskaya, 2016).

  • Synthesis of 2-Diethoxyphosphoryl-4-Nitroalkanoates : Blaszczyk et al. (2004) used Michael addition of nitroalkanes to ethyl (2-diethoxyphosphoryl)acrylate, leading to 2-diethoxyphosphoryl-4-nitroalkanoates. This process was important for generating compounds used in Horner-Wadsworth-Emmons olefinations of aldehydes (Blaszczyk et al., 2004).

Mechanism of Action

Target of Action

Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound can be used in the preparation of other compounds . The exact interaction with its targets and the resulting changes are subject to further scientific investigation.

Result of Action

It’s known that the compound can be used in the synthesis of other compounds

Properties

IUPAC Name

ethyl 2-diethoxyphosphoryl-2-ethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O6P/c1-5-13-9(11)10(14-6-2)17(12,15-7-3)16-8-4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIWONMJPOTZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)OCC)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310971
Record name ethyl 2-diethoxyphosphoryl-2-ethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13676-06-7
Record name NSC234751
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-diethoxyphosphoryl-2-ethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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